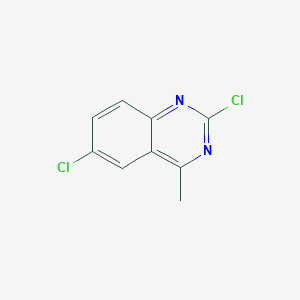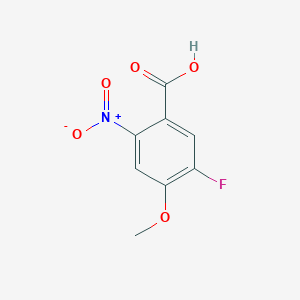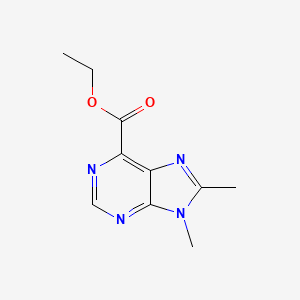
2-(Dimethylamino)-8-hydroxynaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-8-hydroxynaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a dimethylamino group at the second position and a hydroxyl group at the eighth position on the naphthalene ring, along with two ketone groups at the first and fourth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-8-hydroxynaphthalene-1,4-dione typically involves the introduction of the dimethylamino group and the hydroxyl group onto the naphthoquinone core. One common method is the reaction of 2-amino-8-hydroxynaphthalene-1,4-dione with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-8-hydroxynaphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups to hydroquinone groups.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinones depending on the reagents used.
Scientific Research Applications
2-(Dimethylamino)-8-hydroxynaphthalene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-8-hydroxynaphthalene-1,4-dione involves its interaction with biological molecules. The compound can act as an electron acceptor or donor, participating in redox reactions. It may also interact with enzymes and proteins, affecting their function and activity. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)-8-hydroxyquinoline
- 2-(Dimethylamino)-1,4-naphthoquinone
- 8-Hydroxy-2-methylamino-1,4-naphthoquinone
Uniqueness
2-(Dimethylamino)-8-hydroxynaphthalene-1,4-dione is unique due to the specific arrangement of functional groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be advantageous for specific research and industrial purposes.
Properties
CAS No. |
41067-05-4 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-(dimethylamino)-8-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H11NO3/c1-13(2)8-6-10(15)7-4-3-5-9(14)11(7)12(8)16/h3-6,14H,1-2H3 |
InChI Key |
XYTWWJBQCNOFLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=O)C2=C(C1=O)C(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11887566.png)

![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B11887579.png)

![Indolo[2,3-a]quinolizine](/img/structure/B11887597.png)
![4-Methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinolin-7(8H)-one](/img/structure/B11887601.png)

![4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11887616.png)

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11887642.png)


